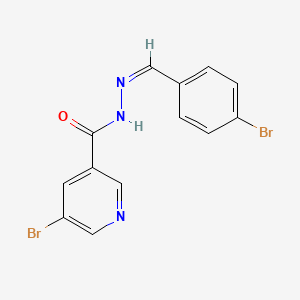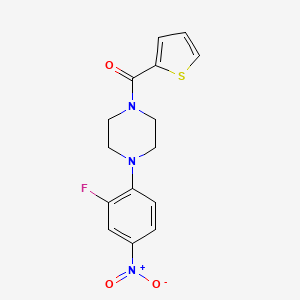![molecular formula C25H23NO4 B5912810 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is also known as BHMC and belongs to the family of flavonoids. BHMC is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BHMC is not fully understood. However, it has been suggested that BHMC exerts its anticancer effects by inhibiting the activity of various enzymes involved in the growth and proliferation of cancer cells. BHMC has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BHMC has been shown to possess antioxidant properties. It has been found to scavenge free radicals and reduce oxidative stress in cells. BHMC has also been shown to possess anti-inflammatory properties. It has been found to inhibit the production of various inflammatory cytokines. BHMC has been shown to possess anti-angiogenic properties. It has been found to inhibit the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BHMC is that it is a synthetic compound that can be easily synthesized in the laboratory. BHMC has been shown to possess potent anticancer properties, which makes it a promising candidate for further studies. One of the limitations of BHMC is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of BHMC.
Zukünftige Richtungen
BHMC has shown promising results in preclinical studies. However, further studies are needed to evaluate its safety and efficacy in humans. Future studies should focus on optimizing the synthesis method of BHMC to increase its yield and purity. Further studies are also needed to elucidate the exact mechanism of action of BHMC. In addition, studies should focus on evaluating the potential of BHMC as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress.
Conclusion:
In conclusion, 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound that has shown promising results in preclinical studies. BHMC possesses anti-inflammatory, antioxidant, and anticancer properties. BHMC has been shown to inhibit the growth of various cancer cells and induce apoptosis in cancer cells. BHMC has the potential to be developed as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Further studies are needed to evaluate the safety and efficacy of BHMC in humans.
Synthesemethoden
BHMC has been synthesized using various methods. One of the popular methods is the condensation reaction between 2-hydroxyacetophenone and benzylamine in the presence of acetic acid. The resulting product is then reacted with 2-methoxybenzaldehyde in the presence of sodium hydroxide to yield BHMC. The purity of the compound can be increased by recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
BHMC has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BHMC has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(14-17-8-4-3-5-9-17)15-20-22(27)13-12-19-24(28)21(16-30-25(19)20)18-10-6-7-11-23(18)29-2/h3-13,16,27H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPBGZMYLZZUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)

![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)
![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)


